N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185078-48-1
VCID: VC6979716
InChI: InChI=1S/C20H16ClFN4OS.ClH/c21-15-4-7-17-18(12-15)28-20(24-17)26(10-1-9-25-11-8-23-13-25)19(27)14-2-5-16(22)6-3-14;/h2-8,11-13H,1,9-10H2;1H
SMILES: C1=CC(=CC=C1C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl)F.Cl
Molecular Formula: C20H17Cl2FN4OS
Molecular Weight: 451.34

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride

CAS No.: 1185078-48-1

Cat. No.: VC6979716

Molecular Formula: C20H17Cl2FN4OS

Molecular Weight: 451.34

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride - 1185078-48-1

Specification

CAS No. 1185078-48-1
Molecular Formula C20H17Cl2FN4OS
Molecular Weight 451.34
IUPAC Name N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Standard InChI InChI=1S/C20H16ClFN4OS.ClH/c21-15-4-7-17-18(12-15)28-20(24-17)26(10-1-9-25-11-8-23-13-25)19(27)14-2-5-16(22)6-3-14;/h2-8,11-13H,1,9-10H2;1H
Standard InChI Key LWTJBPDCSLBILQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three primary components:

  • 6-Chlorobenzo[d]thiazol-2-yl group: A bicyclic aromatic system with a sulfur and nitrogen atom, substituted with chlorine at the 6-position. This moiety is known for enhancing metabolic stability and binding affinity in drug design .

  • 4-Fluorobenzamide group: A fluorinated aromatic ring linked via an amide bond. The fluorine atom at the para position influences electronic properties and bioavailability by modulating lipophilicity.

  • 3-(1H-Imidazol-1-yl)propyl chain: A three-carbon spacer connecting the imidazole ring, which contributes to hydrogen bonding and coordination with biological targets.

The hydrochloride salt form improves solubility in polar solvents, a critical factor for in vitro assays .

Physicochemical Data

PropertyValue
CAS Number1185078-48-1
Molecular FormulaC20H17Cl2FN4OS\text{C}_{20}\text{H}_{17}\text{Cl}_2\text{FN}_4\text{OS}
Molecular Weight451.3 g/mol
IUPAC NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide hydrochloride
SMILESC1=CC(=CC(=C1)F)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl

The compound’s LogP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for membrane permeability .

Synthesis and Characterization

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra would reveal distinct peaks for the imidazole protons (δ 7.6–7.8 ppm), aromatic fluorobenzamide signals (δ 7.2–7.5 ppm), and benzothiazole chlorophenyl resonances (δ 7.9–8.1 ppm).

  • Mass Spectrometry (MS): ESI-MS would display a molecular ion peak at m/z 451.3 ([M+H]+^+), consistent with the molecular weight .

  • HPLC Purity: Analogs report >95% purity using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Anticancer Activity

Imidazole-containing analogs demonstrate cytotoxicity against cancer cell lines (e.g., IC50_{50} = 2.5 µM in MCF-7 breast cancer cells) by intercalating DNA or inhibiting topoisomerase II. The chlorobenzo[d]thiazol-2-yl group may facilitate selective uptake in tumor tissues.

Molecular Docking Studies

In silico models predict strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, driven by hydrogen bonds between the imidazole nitrogen and Thr766 residues . The fluorine atom’s electronegativity may stabilize interactions with hydrophobic pockets.

Comparative Analysis with Structural Analogs

ParameterTarget Compound3-Fluoro Analog4-Chloro-Thiazole Analog
Molecular Weight451.3451.34465.37
Fluorine PositionParaMetaN/A
Reported IC50_{50} (Mtb)Not tested0.8 µM1.2 µM
Solubility (mg/mL)Not available0.15 (PBS, pH 7.4)0.09 (PBS, pH 7.4)

The para-fluoro substitution in the target compound may offer improved metabolic stability compared to meta-fluoro analogs, as seen in reduced CYP450-mediated oxidation rates.

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